

# Technical Guide: Synthesis and Characterization of 2-Mpmdq

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## Compound of Interest

Compound Name: 2-Mpmdq

Cat. No.: B1662933

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## Abstract

This document provides a comprehensive technical overview of **2-Mpmdq**, known chemically as 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl-6-methyl-2,3-dihydroimidazo[1,2c]quinazolin-5(6H)-one. **2-Mpmdq** is a potent and selective  $\alpha$ 1-adrenoceptor antagonist. This guide details its chemical properties, a plausible synthesis pathway derived from related compounds, and standard characterization methodologies. Furthermore, it elucidates the  $\alpha$ 1-adrenoceptor signaling pathway, the biological target of **2-Mpmdq**, and presents this information through structured data tables and detailed diagrams to facilitate understanding and further research.

## Introduction

**2-Mpmdq** is a quinazoline derivative that has been identified as a high-affinity antagonist for the  $\alpha$ 1-adrenergic receptor.<sup>[1]</sup> The  $\alpha$ 1-adrenoceptors, a class of G protein-coupled receptors, are crucial in the sympathetic nervous system, primarily mediating smooth muscle contraction.<sup>[2]</sup> Antagonists of this receptor, such as **2-Mpmdq**, have significant therapeutic potential, particularly in the management of hypertension.<sup>[1]</sup> Understanding the synthesis and detailed characteristics of this compound is fundamental for its application in research and drug development.

## Chemical Properties and Data

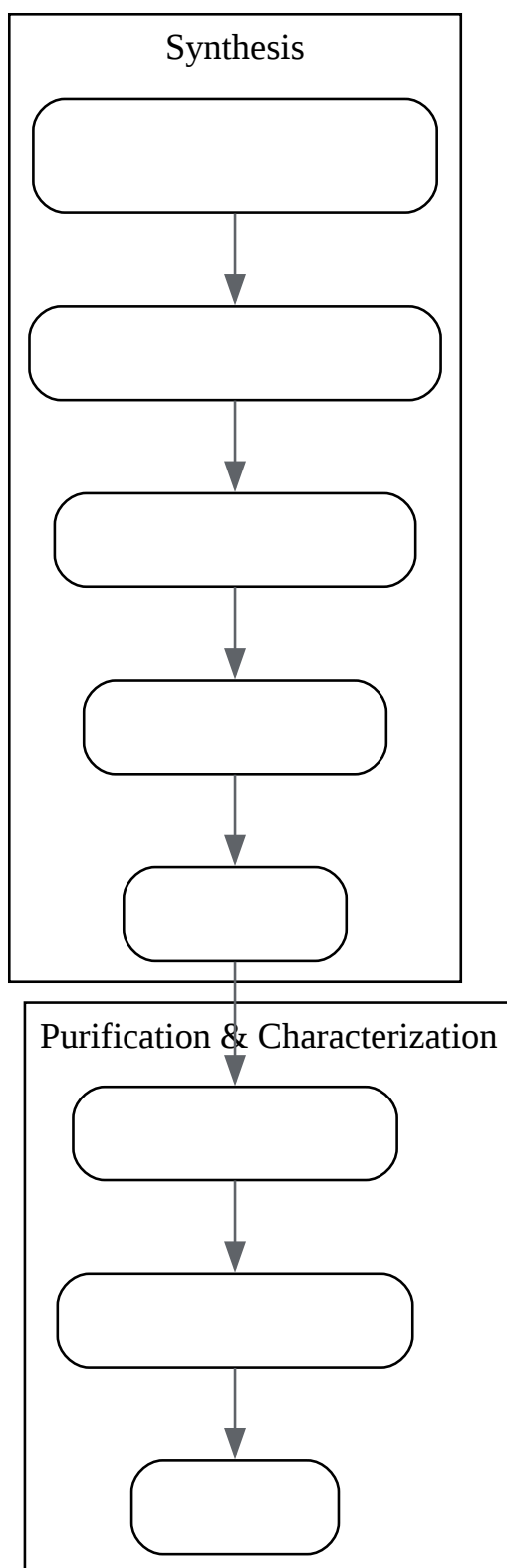
A summary of the key chemical and physical properties of **2-Mpmdq** is presented in the table below.

Property	Value
IUPAC Name	2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl-6-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one
Molecular Formula	C <sub>23</sub> H <sub>27</sub> N <sub>5</sub> O <sub>2</sub>
Molecular Weight	405.49 g/mol
CAS Number	149847-77-8
Biological Target	α1-Adrenergic Receptor (α1-AR)
Biological Activity	Antagonist

## Synthesis Protocol

While the specific, detailed experimental protocol from the primary literature (Chern et al., J. Med. Chem. 1993, 36, 2196-2207) is not publicly available, a general synthetic route for analogous 2,3-dihydroimidazo[1,2-c]quinazoline derivatives can be proposed. This typically involves a multi-step synthesis. A key intermediate, 1-(2-methoxyphenyl)piperazine, is commercially available and can be synthesized. The synthesis of the quinazoline core and subsequent attachment of the side chain would follow established organic chemistry principles for the formation of heterocyclic systems.

A plausible experimental workflow for the synthesis and purification of **2-Mpmdq** is outlined below.



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A generalized workflow for the synthesis and purification of **2-Mpmdq**.

## Characterization

The structural elucidation and confirmation of purity for **2-Mpmdq** would rely on standard analytical techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline and methoxyphenyl rings, the methyl group, and the aliphatic protons of the piperazine and imidazo rings.
- $^{13}\text{C}$  NMR:** The carbon NMR spectrum would display distinct signals for each of the 23 carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, carbonyl, etc.).

### Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of **2-Mpmdq**. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound ( $\text{C}_{23}\text{H}_{27}\text{N}_5\text{O}_2$ ). Fragmentation patterns observed in the mass spectrum can provide further structural information.

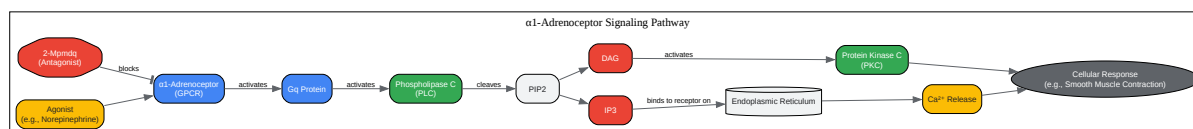
A summary of expected characterization data is presented below.

Technique	Expected Observations
$^1\text{H}$ NMR	Signals corresponding to aromatic, methoxy, methyl, and aliphatic protons.
$^{13}\text{C}$ NMR	Resonances for all 23 unique carbon atoms, including aromatic, aliphatic, and carbonyl carbons.
Mass Spectrometry (MS)	Molecular ion peak ( $\text{M}^+$ ) consistent with the molecular formula $\text{C}_{23}\text{H}_{27}\text{N}_5\text{O}_2$ .
Purity (e.g., by HPLC)	>95% (typical for research-grade compounds).

## Mechanism of Action and Signaling Pathway

**2-Mpmdq** functions as an antagonist at  $\alpha 1$ -adrenergic receptors. These receptors are Gq protein-coupled receptors. Upon binding of an agonist (like norepinephrine), the receptor activates a signaling cascade. As an antagonist, **2-Mpmdq** binds to the receptor but does not elicit this response, thereby blocking the action of the endogenous agonists.

The  $\alpha 1$ -adrenoceptor signaling pathway is initiated by the binding of an agonist, which leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, most notably smooth muscle contraction.[2][3] **2-Mpmdq** inhibits this process by preventing the initial agonist binding.



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The signaling pathway of the  $\alpha 1$ -adrenoceptor and the inhibitory action of **2-Mpmdq**.

## Conclusion

**2-Mpmdq** is a valuable research tool for studying the  $\alpha 1$ -adrenergic system. Its high potency and selectivity make it a suitable candidate for further investigation in the context of cardiovascular and other related disorders. This guide provides a foundational understanding of its synthesis, characterization, and mechanism of action to support ongoing and future research endeavors.

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## References

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